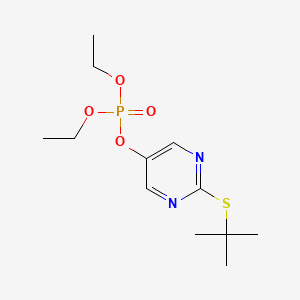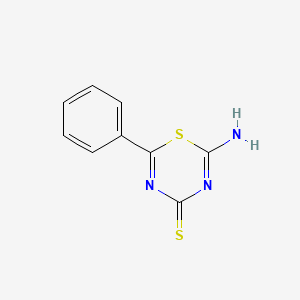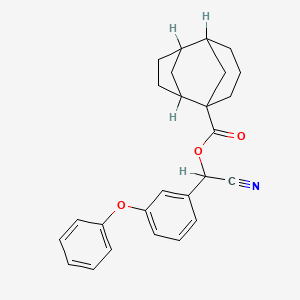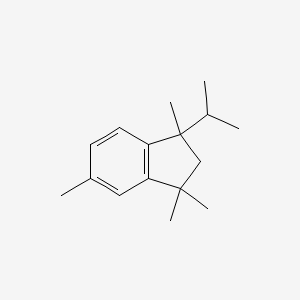
2-(tert-Butylsulfanyl)pyrimidin-5-yl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butylsulfanyl)pyrimidin-5-yl diethyl phosphate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a tert-butylsulfanyl group attached to the pyrimidine ring and a diethyl phosphate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfanyl)pyrimidin-5-yl diethyl phosphate typically involves the reaction of a pyrimidine derivative with tert-butylthiol and diethyl phosphorochloridate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylsulfanyl)pyrimidin-5-yl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The diethyl phosphate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The diethyl phosphate group can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrimidine derivative and phosphoric acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various pyrimidine derivatives depending on the nucleophile used.
Hydrolysis: Pyrimidine derivative and phosphoric acid.
Scientific Research Applications
2-(tert-Butylsulfanyl)pyrimidin-5-yl diethyl phosphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butylsulfanyl)pyrimidin-5-yl ethyl isopropyl phosphate
- 2-(tert-Butylsulfanyl)pyrimidin-5-yl methyl phosphate
- 2-(tert-Butylsulfanyl)pyrimidin-5-yl phenyl phosphate
Uniqueness
2-(tert-Butylsulfanyl)pyrimidin-5-yl diethyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylsulfanyl group enhances its stability and lipophilicity, while the diethyl phosphate group provides versatility in chemical reactions.
Properties
| 90339-00-7 | |
Molecular Formula |
C12H21N2O4PS |
Molecular Weight |
320.35 g/mol |
IUPAC Name |
(2-tert-butylsulfanylpyrimidin-5-yl) diethyl phosphate |
InChI |
InChI=1S/C12H21N2O4PS/c1-6-16-19(15,17-7-2)18-10-8-13-11(14-9-10)20-12(3,4)5/h8-9H,6-7H2,1-5H3 |
InChI Key |
MSVMNAANPMRDLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CN=C(N=C1)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane](/img/structure/B14351968.png)
![1,1'-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol)](/img/structure/B14351970.png)



